1-(2-Bromoethyl)pyrrole
Overview
Description
1-(2-Bromoethyl)pyrrole is a compound that can be considered as a derivative of pyrrole with a bromoethyl substituent. Pyrrole is a five-membered heterocyclic compound with an NH group at one position and four carbon atoms making up the rest of the ring. The presence of the bromoethyl group on the pyrrole ring can significantly alter its reactivity and properties, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those with bromoethyl substituents, can be achieved through various methods. For instance, pyrroles can react with 1-acyl-2-bromoacetylenes on silica to give di(pyrrol-2-yl)ethenes, which are related to 1-(2-Bromoethyl)pyrrole structures . Another approach involves the multicomponent 1,3-dipolar cycloaddition to synthesize pyrrolo[2,1-a]isoquinoline derivatives, starting from different acetylenic dipolarophiles, which could potentially be adapted to synthesize 1-(2-Bromoethyl)pyrrole derivatives . Furthermore, pyrroles have been cross-coupled with 1-acyl-2-bromoacetylenes on alumina, a process that could be considered an 'inverse Sonogashira coupling' and may be relevant to the synthesis of 1-(2-Bromoethyl)pyrrole .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromoethyl)pyrrole would consist of a pyrrole ring with a 2-bromoethyl group attached to one of the carbon atoms. The structure of pyrrole derivatives is often confirmed using spectroscopic methods such as IR and NMR, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives . The regioselectivity and the nature of substituents on the pyrrole ring can significantly influence the electronic distribution and, consequently, the chemical behavior of the molecule.
Chemical Reactions Analysis
1-(2-Bromoethyl)pyrrole and related compounds can participate in various chemical reactions. For example, 2-bromo-N-(p-toluenesulfonyl)pyrrole, a derivative of 2-bromopyrrole, has been used as a substrate for Suzuki coupling reactions . This indicates that 1-(2-Bromoethyl)pyrrole could also be employed in cross-coupling reactions due to the presence of the bromine atom, which is a good leaving group. Additionally, pyrrole has been used as a directing group in Pd(II)-catalyzed alkylation and benzylation reactions, suggesting that 1-(2-Bromoethyl)pyrrole could be similarly functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)pyrrole would be influenced by both the pyrrole ring and the bromoethyl substituent. The bromine atom would make the compound more reactive in nucleophilic substitution reactions. The stability of pyrrole derivatives can vary; for instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole is stable indefinitely at ambient temperature . The solubility and reactivity of 1-(2-Bromoethyl)pyrrole would depend on the nature of the substituents and the reaction conditions employed in its synthesis and subsequent reactions.
Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines
Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromoethyl)pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines. These compounds were generated through a light-mediated annulation process, using visible light and blue light irradiation. This innovative method allows for the formation of complex structures at room temperature without the need for metal catalysts (Das, Ghosh, & Koenig, 2016).
End-Quenching of Carbocationic Polymerization
Martínez-Castro, Morgan, and Storey (2009) utilized 1-(2-Bromoethyl)pyrrole in the quasiliving polymerization of isobutylene. This study demonstrated how N-(ω-Haloalkyl)pyrroles can efficiently end-cap polyisobutylene chains, a significant advancement in polymer chemistry (Martínez-Castro, Morgan, & Storey, 2009).
Highly Luminescent Polymers
Zhang and Tieke (2008) researched the synthesis of highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. This research highlighted the potential of such polymers in optoelectronics due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).
Ethynylation of Pyrroles
Trofimov et al. (2004) explored the solvent-free ethynylation of pyrroles, including those derived from 1-(2-Bromoethyl)pyrrole, to create functionalized pyrroles. This method represents an environmentally friendly approach to synthesizing valuable chemical compounds (Trofimov et al., 2004).
Synthesis of 1,2,3,5-Tetrasubstituted Pyrrole Derivatives
Demir, Akhmedov, and Sesenoglu (2002) demonstrated the use of 2-(2-Bromoallyl)-1,3-dicarbonyl compounds, including derivatives of 1-(2-Bromoethyl)pyrrole, in the synthesis of tetrasubstituted pyrroles. This method highlights the versatility of pyrrole derivatives in creating diverse chemical structures (Demir, Akhmedov, & Sesenoglu, 2002).
Catalytic Pyrrole Synthesis
Michlik and Kempe (2013) conducted research on sustainable iridium-catalyzed pyrrole synthesis, potentially involving 1-(2-Bromoethyl)pyrrole derivatives. This research is significant for its environmentally friendly approach and its potential applications in materials science (Michlik & Kempe, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVHEZVBGASER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470011 | |
Record name | 1-(2-bromoethyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)pyrrole | |
CAS RN |
78358-86-8 | |
Record name | 1-(2-bromoethyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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